molecular formula C9H14N4O4S2 B2488470 Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1170393-20-0

Methyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2488470
CAS RN: 1170393-20-0
M. Wt: 306.36
InChI Key: RPZCJVSKFRMBMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazolyl compounds involves multiple steps, starting from precursor molecules through to complex rearrangements and reactions. For example, the practical preparation of similar thiadiazole derivatives as outlined by Tatsuta et al. (1994) involves the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates to give thiadiazolyl acetates, which are then converted to the target compounds (Tatsuta et al., 1994). This process highlights the intricate steps necessary to synthesize thiadiazole derivatives, likely applicable to the compound due to the similar structural framework.

Molecular Structure Analysis

The determination of the molecular structure of thiadiazole derivatives through techniques such as X-ray diffraction provides detailed insights into their configuration. The crystal structure of similar compounds has been characterized, revealing specific bonding patterns and molecular orientations, which are crucial for understanding their chemical behavior and potential reactivity (Mao-Jing Wu, 2013).

Scientific Research Applications

Anticancer Activity

  • A study synthesized novel benzenesulfonamide derivatives containing the 1,3,4-thiadiazole moiety, demonstrating significant anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).

Antibiotic Applications

  • Research on the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of fourth-generation cephem antibiotics, suggests potential uses in developing new antibiotics (Tatsuta et al., 1994).

Photodynamic Therapy for Cancer

  • A study involving the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing the 1,3,4-thiadiazole moiety indicated potential use in photodynamic therapy for cancer treatment, demonstrating high singlet oxygen quantum yield (Pişkin et al., 2020).

Antimicrobial Properties

  • Compounds derived from 1,3,4-thiadiazole have been studied for their antimicrobial properties. For instance, research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed promising antimicrobial activity (Gür et al., 2020).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited significant nematocidal activities, suggesting potential agricultural applications (Liu et al., 2022).

Diuretic Activity

  • Research on 1,3,4-thiadiazole derivatives demonstrated diuretic activity, indicating potential use in treating conditions like hypertension or edema (Ergena et al., 2022).

properties

IUPAC Name

methyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4S2/c1-16-4-3-10-7(15)11-8-12-13-9(19-8)18-5-6(14)17-2/h3-5H2,1-2H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCJVSKFRMBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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